molecular formula C11H14BrNO2S B2884635 1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine CAS No. 1715039-70-5

1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine

Cat. No.: B2884635
CAS No.: 1715039-70-5
M. Wt: 304.2
InChI Key: LPLRTRHMGCFKPP-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14BrNO2S and a molecular weight of 304.21 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 4-bromo-2-methylbenzene moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-bromo-2-methylbenzene moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, including enzymes and proteins. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a sulfonyl group and a brominated aromatic moiety. Its structure can be represented as follows:

C11H12BrNO2S\text{C}_{11}\text{H}_{12}\text{BrN}\text{O}_2\text{S}

This configuration allows for significant biochemical interactions, particularly through electrophilic aromatic substitution mechanisms.

Target Interaction : The sulfonyl group may facilitate hydrogen bonding with amino acid residues in target proteins, while the pyrrolidine ring enhances hydrophobic interactions, potentially increasing binding affinity.

Mode of Action : The compound is hypothesized to undergo electrophilic aromatic substitution, interacting with nucleophiles in biological systems. This interaction may influence various cellular processes, including enzyme activity and signal transduction pathways.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies on related sulfonamide compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease .

EnzymeInhibition Level
AcetylcholinesteraseStrong
UreaseModerate

Anti-inflammatory Activity

Sulfonamide derivatives like this compound have been associated with anti-inflammatory effects. For example, compounds containing similar functionalities have shown efficacy against inflammation in models of brain inflammation, indicating their ability to cross the blood-brain barrier .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various sulfonamide derivatives including this compound and evaluated their antibacterial and enzyme inhibitory activities. Results indicated that modifications in the substituents significantly influenced biological efficacy .
  • Docking Studies : Computational docking studies have been employed to predict the binding interactions of this compound with target proteins such as BSA (bovine serum albumin). These studies revealed favorable binding energies, suggesting strong interactions that could translate into biological activity .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its bioavailability and therapeutic potential. Factors such as solubility, stability under physiological conditions, and metabolic pathways are essential for determining its efficacy in vivo.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRTRHMGCFKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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